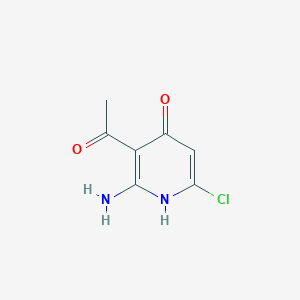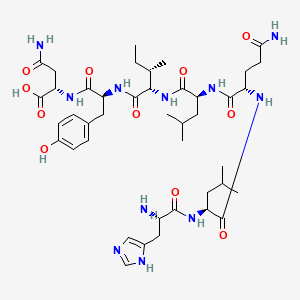![molecular formula C12H29N3O4Si B12589496 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide CAS No. 489438-19-9](/img/structure/B12589496.png)
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a hydrazine carboxamide group and a triethoxysilyl propyl group, which contribute to its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide typically involves the reaction of 2,2-dimethylhydrazine with a triethoxysilyl propyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography, depending on the specific requirements.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and functionalized silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide involves its interaction with various molecular targets and pathways. The triethoxysilyl group allows for strong adhesion to surfaces, while the hydrazine carboxamide moiety can participate in hydrogen bonding and other interactions. These properties make the compound effective in modifying surfaces and enhancing the performance of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Another organosilicon compound with similar applications in surface modification and material synthesis.
2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: Shares structural similarities and is used in similar chemical processes.
Uniqueness
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide stands out due to its unique combination of a hydrazine carboxamide group and a triethoxysilyl propyl group. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
489438-19-9 |
|---|---|
Molekularformel |
C12H29N3O4Si |
Molekulargewicht |
307.46 g/mol |
IUPAC-Name |
1-(dimethylamino)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C12H29N3O4Si/c1-6-17-20(18-7-2,19-8-3)11-9-10-13-12(16)14-15(4)5/h6-11H2,1-5H3,(H2,13,14,16) |
InChI-Schlüssel |
ZVVYWLIIAVXJQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)NN(C)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)

![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)

![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)

![N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12589475.png)

![2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-](/img/structure/B12589492.png)
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
